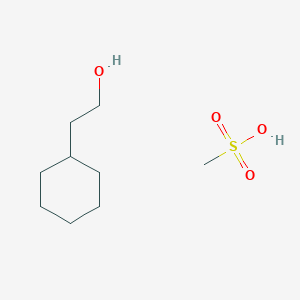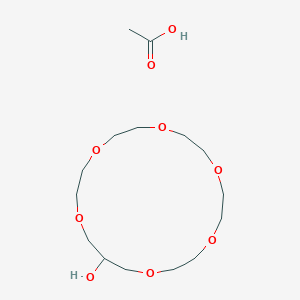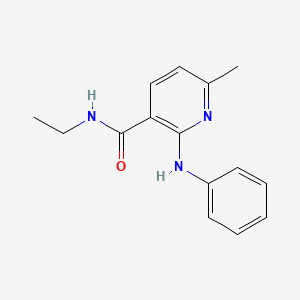
Nicotinamide, 2-anilino-N-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a derivative of nicotinamide, which is a form of vitamin B3 This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-anilino-N-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with aniline in the presence of a base such as pyridine and a catalyst like para-toluenesulfonic acid under reflux conditions. This method typically requires long reaction times and the use of non-green solvents like DMF or xylene .
An alternative, more environmentally friendly method involves a solvent-free and catalyst-free synthesis. This approach uses primary aromatic amines and results in high yields, short reaction times, and a simpler work-up process .
Industrial Production Methods
Industrial production of Nicotinamide, 2-anilino-N-ethyl-6-methyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solvent-free and catalyst-free method is particularly attractive for industrial applications due to its green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide, 2-anilino-N-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Nicotinamide, 2-anilino-N-ethyl-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Nicotinamide, 2-anilino-N-ethyl-6-methyl- involves its interaction with various molecular targets and pathways. It is known to influence cellular energy metabolism, DNA repair, and transcription regulation . The compound’s effects are mediated through its role in the synthesis of NAD+ and its involvement in redox reactions and energy production in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide: The parent compound, widely used as a dietary supplement and in skincare products.
Uniqueness
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its efficacy in certain applications compared to its analogs.
Conclusion
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
78593-73-4 |
|---|---|
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-anilino-N-ethyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-3-16-15(19)13-10-9-11(2)17-14(13)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
DBPJBGGAFKSAML-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


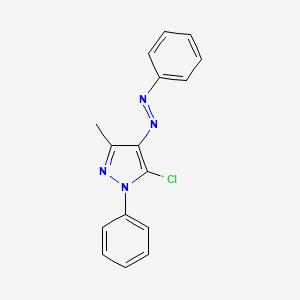
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
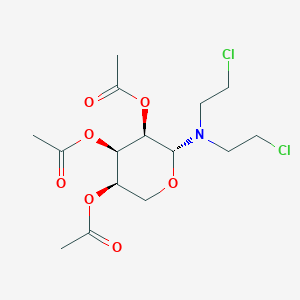
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
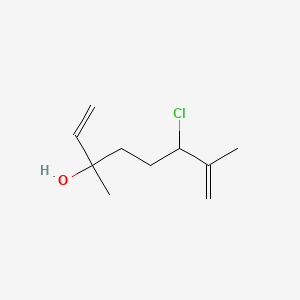
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
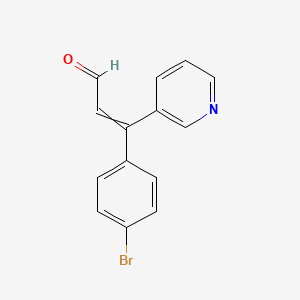
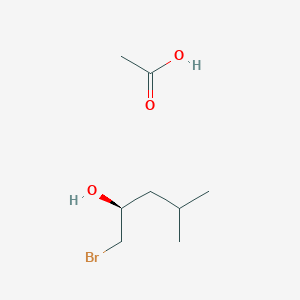
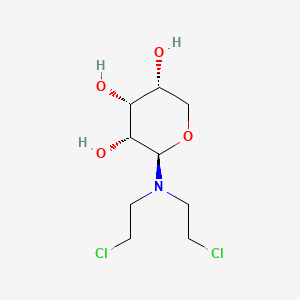
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
